molecular formula C4H2Cl2N2 B019661 2,4-Dichloropyrimidine CAS No. 3934-20-1

2,4-Dichloropyrimidine

Cat. No. B019661
CAS RN: 3934-20-1
M. Wt: 148.98 g/mol
InChI Key: BTTNYQZNBZNDOR-UHFFFAOYSA-N
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Description

2,4-Dichloropyrimidine is a chemical compound with the molecular formula C4H2Cl2N2 . It is used in various chemical reactions and has been the subject of numerous studies .


Synthesis Analysis

The synthesis of 2,4-Dichloropyrimidine involves several methods. One method involves the use of catalytic amounts of tetrabutylammonium bromide and sodium sulfinate as a temporary nucleophile, allowing the highly regioselective amination of 2,4-dichloropyrimidine by weakly nucleophilic amines . Another method involves the Suzuki−Miyaura cross-coupling .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyrimidine is characterized by its molecular formula C4H2Cl2N2 . The average mass is 148.978 Da and the monoisotopic mass is 147.959503 Da .


Chemical Reactions Analysis

2,4-Dichloropyrimidine is involved in various chemical reactions. For instance, it undergoes a highly regioselective S N Ar amination with oxazolidin-2-one and related weakly nucleophilic amines . It also participates in the Suzuki−Miyaura cross-coupling .


Physical And Chemical Properties Analysis

2,4-Dichloropyrimidine has several physical and chemical properties. It has a density of 1.5±0.1 g/cm3, a boiling point of 209.1±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.7±3.0 kJ/mol and a flash point of 104.3±5.4 °C .

Scientific Research Applications

Suzuki Coupling Reaction

2,4-Dichloropyrimidine is used in the Suzuki coupling reaction with aryl and heteroaryl boronic acids . This reaction is often used for the preparation of a diverse set of substituted pyrimidines . A thorough screening of reaction conditions and the use of microwave irradiation led to a very efficient and straightforward synthetic procedure providing C4-substituted pyrimidines in good to excellent yields . The main advantages of this procedure are short reaction time (15 min) and extremely low catalyst loading (0.5 mol%) .

Synthesis of Medicinally Important 4-Aryl-5-Pyrimidinylimidazoles

2,4-Dichloropyrimidine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles . These compounds have significant importance in the field of medicinal chemistry.

Regioselective Synthesis of New Pyrimidine Derivatives

2,4-Dichloropyrimidine is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Synthesis of Diarylated Pyrimidines

2,4-Dichloropyrimidine undergoes effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines . This reaction is an important method for the synthesis of complex pyrimidine derivatives.

Synthesis of 2-Chloro-4-(1’,3’-Dithian-2’-yl)Pyrimidine

2,4-Dichloropyrimidine is used in the synthesis of 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine . This compound is synthesized using organolithium reagents .

Synthesis of 2,4-Dichloro-6-Phenylpyrimidine

2,4-Dichloropyrimidine is used in the synthesis of 2,4-dichloro-6-phenylpyrimidine . This compound is synthesized using organolithium reagents .

Safety And Hazards

2,4-Dichloropyrimidine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 2,4-Dichloropyrimidine research involve its use in various chemical reactions. Its highly regioselective S N Ar amination with weakly nucleophilic amines has been found to be practical and environmentally friendly . This strategy facilitates the synthesis of various aminopyrimidines in a regio- and chemoselective manner . This approach has been successfully used for the amination of various activated N-heteroaromatic substrates .

properties

IUPAC Name

2,4-dichloropyrimidine
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InChI

InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H
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InChI Key

BTTNYQZNBZNDOR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=C(N=C1Cl)Cl
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Molecular Formula

C4H2Cl2N2
Record name 2,4-dichloropyrimidine
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DSSTOX Substance ID

DTXSID9049293
Record name 2,4-Dichloropyrimidine
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Molecular Weight

148.98 g/mol
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Product Name

2,4-Dichloropyrimidine

CAS RN

3934-20-1
Record name 2,4-Dichloropyrimidine
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Record name 2,6-Dichloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,4-dichloropyrimidine?

A1: 2,4-Dichloropyrimidine has the molecular formula C4H2Cl2N2 and a molecular weight of 148.98 g/mol.

Q2: What spectroscopic data is available for characterizing 2,4-dichloropyrimidine?

A2: Researchers have utilized various spectroscopic techniques to characterize 2,4-dichloropyrimidine, including:

  • NMR Spectroscopy: Provides valuable information about the structure and bonding of the molecule. Studies have examined both proton (1H) and nitrogen-15 (15N) NMR spectra, revealing information about long-range couplings and protonation sites. [, ]
  • X-ray Diffraction: This technique has been employed to determine the crystal structure of 2,4-dichloropyrimidine, revealing a nearly planar molecule with intermolecular C–H⋯N interactions. []

Q3: What are the typical reaction pathways of 2,4-dichloropyrimidine?

A3: 2,4-Dichloropyrimidine is primarily known for its participation in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms, particularly the one at the 4-position, can be selectively replaced by various nucleophiles.

Q4: What factors influence the regioselectivity of reactions with 2,4-dichloropyrimidine?

A4: Several factors can influence the regioselectivity, including:

  • Nature of the Nucleophile: The choice of nucleophile significantly impacts regioselectivity. For example, tertiary amine nucleophiles display excellent selectivity for the C-2 position, contrasting with the typical preference for C-4 substitution. []
  • Reaction Conditions: Factors like solvent, temperature, and catalyst can also influence regioselectivity. For instance, one-pot double Suzuki couplings in alcoholic solvents show greater reactivity and different regioselectivity compared to polar aprotic solvents. []
  • Substituents: The presence of additional substituents on the pyrimidine ring can also direct the reaction towards specific positions. [, , , ]

Q5: What types of compounds can be synthesized using 2,4-dichloropyrimidine as a starting material?

A5: The versatility of 2,4-dichloropyrimidine allows for the synthesis of diverse compounds, including:

  • Substituted Pyrimidines: A wide range of 2- and 4-substituted pyrimidines can be synthesized by reacting 2,4-dichloropyrimidine with various nucleophiles, including amines, alkoxides, and thiols. [, , , , , ]
  • Pyrimidine-containing Polymers: Polymers incorporating the pyrimidine moiety have been synthesized using 2,4-dichloropyrimidine as a monomer. These polymers exhibit desirable thermal and solubility properties. []
  • Heterocycles: 2,4-Dichloropyrimidine serves as a key building block for synthesizing various fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, imidazoles, and thiadiazines, through multistep synthetic routes. [, , ]

Q6: Does 2,4-dichloropyrimidine have catalytic applications?

A6: While not a catalyst itself, 2,4-dichloropyrimidine is often employed as a substrate in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, leading to the synthesis of various aryl- and alkenyl-substituted pyrimidines. [, , , , ]

Q7: How does the use of 2,4-dichloropyrimidine in palladium-catalyzed reactions compare to other methods?

A7: Palladium-catalyzed cross-coupling reactions using 2,4-dichloropyrimidine offer several advantages:

  • High Regioselectivity: The reactions often proceed with high regioselectivity, allowing for the controlled synthesis of specific isomers. [, , ]

Q8: How do structural modifications of 2,4-dichloropyrimidine affect its reactivity and biological activity?

A8: Modifications to the 2,4-dichloropyrimidine core structure significantly influence its reactivity and biological activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine atoms, enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. [, ]
  • Substituent Size: Bulky substituents at the 5-position can influence regioselectivity by hindering approach to the 4-position. []
  • Substitution Pattern: The specific pattern of substituents on the pyrimidine ring impacts interactions with biological targets, affecting potency and selectivity for specific enzymes or receptors. []

Q9: Have computational methods been applied to study 2,4-dichloropyrimidine?

A9: Yes, computational chemistry techniques have been employed to understand the reactivity and properties of 2,4-dichloropyrimidine. For example:

  • Quantitative Mechanistic Modeling (QMM): Researchers have developed QMMs to predict skin sensitization potency of 2,4-dichloropyrimidine and its derivatives, correlating chemical structure with biological activity. []
  • Docking Studies: Docking studies have been used to investigate the binding modes and interactions of pyrimidine derivatives, designed from 2,4-dichloropyrimidine, with target enzymes like ALK. []

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